molecular formula C16H14 B3368799 1-Phenyl-1-(4-methylphenyl)allene CAS No. 218911-51-4

1-Phenyl-1-(4-methylphenyl)allene

Cat. No.: B3368799
CAS No.: 218911-51-4
M. Wt: 206.28 g/mol
InChI Key: LOLIJJFPLZSDJF-UHFFFAOYSA-N
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Description

Allenes are a class of organic compounds characterized by having two cumulated double bonds . They have been widely exploited for various synthetic purposes due to their inherent instability .


Synthesis Analysis

The synthesis of allenes often involves reactions with 1,3-enynes . For example, the reaction of phenyl radicals with allene under single-collision conditions has been reported .


Molecular Structure Analysis

Allenes have a unique structural feature characterized by having two cumulated double bonds . This structure is associated with inherent instability, which has been widely exploited for various synthetic purposes .


Chemical Reactions Analysis

Allenes are versatile building blocks in organic chemistry due to their reactivity . The inherent instability associated with the cumulated double bonds makes addition to allenes very favorable, as it involves the relief of strain .


Physical and Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

The reaction of phenyl radicals with allene under single-collision conditions has been reported . This transformation is a domino reaction involving β-elimination of secondary amine to form conjugated dienyne, electrocyclization of the latter to cyclic allene intermediate, and fast 1,3- or 1,5-hydride shift .

Safety and Hazards

The safety and hazards of a specific compound depend on its chemical properties. For example, some compounds may be flammable, toxic, or reactive . Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The development of synthetic methodologies to obtain allenes is an interesting research goal . As allenes are important and versatile building blocks in organic chemistry, their study can lead to the development of new synthetic methods and the discovery of new potentially biologically active compounds .

Properties

InChI

InChI=1S/C16H14/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLIJJFPLZSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571904
Record name 1-Methyl-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218911-51-4
Record name 1-Methyl-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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